molecular formula C11H11BrO2 B14033115 (E)-Methyl 4-(4-bromophenyl)but-2-enoate

(E)-Methyl 4-(4-bromophenyl)but-2-enoate

Cat. No.: B14033115
M. Wt: 255.11 g/mol
InChI Key: LZDORSASXFCZEY-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 4-(4-bromophenyl)but-2-enoate is an α,β-unsaturated ester featuring a brominated aromatic ring at the β-position of the crotonate backbone. Its structure consists of a methyl ester group, a conjugated double bond in the E-configuration, and a 4-bromophenyl substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to the reactivity of the α,β-unsaturated ester moiety and the versatility of the bromophenyl group in cross-coupling reactions .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl (E)-4-(4-bromophenyl)but-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h2,4-8H,3H2,1H3/b4-2+

InChI Key

LZDORSASXFCZEY-DUXPYHPUSA-N

Isomeric SMILES

COC(=O)/C=C/CC1=CC=C(C=C1)Br

Canonical SMILES

COC(=O)C=CCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Key Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes Reference
Michael addition + esterification 1-(4-bromophenyl)prop-2-en-1-ol + methyl acrylate Dry degassed CH2Cl2, argon atmosphere, room temp 69–96 Intermediate hydroxy ester isolated, (E)-configuration confirmed by NMR
Condensation to oxo derivative Glyoxylic acid + 4-bromophenyl precursor Acetic acid, 120 °C, overnight ~46 Oxo compound isolated as yellow solid, confirmed by HRMS and melting point
Allylic bromination + substitution Ethyl (2E)-3-ethoxybut-2-enoate + NBS 110–115 °C, stirring ~90 Bromination followed by substitution, high yield and purity

Analytical and Characterization Data

  • NMR Spectroscopy: The (E)-configuration is confirmed by characteristic coupling constants (~15.6 Hz) in ^1H NMR spectra.
  • High-Resolution Mass Spectrometry (HRMS): Exact mass measurements match calculated values for molecular ions, confirming molecular formula.
  • Melting Point: For solid derivatives, melting points are consistent with literature values, e.g., 77.8–79.0 °C for the oxo derivative.
  • IR Spectroscopy: Carbonyl stretching frequencies around 1700 cm^-1 confirm ester and ketone functionalities.
  • Chromatography: Purification by column chromatography using hexanes/ethyl acetate mixtures is common.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(4-bromophenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)butanoic acid.

    Reduction: Formation of methyl 4-(4-bromophenyl)butanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 4-(4-bromophenyl)but-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-bromophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-Methyl 4-(4-bromophenyl)but-2-enoate are compared below with analogous compounds, focusing on substituents, reactivity, synthesis, and applications.

Structural Analogues

Reactivity and Functional Group Analysis

  • α,β-Unsaturated Ester Reactivity : The conjugated double bond enables Michael additions, Diels-Alder reactions, and hydrogenation. Bromine on the phenyl ring allows Suzuki-Miyaura couplings, enhancing utility in drug discovery .
  • Substituent Effects: Bromine vs. Fluorine: Bromophenyl derivatives exhibit higher molecular weights and polarizability compared to fluorinated analogs (e.g., trifluorophenyl in ), influencing solubility and reaction kinetics. Oxo Group Impact: The 2-oxobut-3-enoate derivative (CAS 608128-34-3) introduces ketone reactivity (e.g., nucleophilic attacks), broadening its use in heterocyclic synthesis .
  • Ester Group Variations : Ethyl esters (e.g., ) may offer improved lipophilicity over methyl esters, affecting bioavailability in drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.